N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide: is a synthetic organic compound characterized by a cyclopropyl group attached to a 4-fluorophenyl ring, which is further linked to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzyl chloride and cyclopropylmethylamine.
Step 1 Formation of Intermediate: The 4-fluorobenzyl chloride reacts with cyclopropylmethylamine in the presence of a base such as sodium hydroxide to form N-(4-fluorophenyl)cyclopropylmethylamine.
Step 2 Cyclopentanecarboxylation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to yield the final product, N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl or cyclopentane rings.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used, such as methoxy or thiol derivatives.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Used in research to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as:
Receptors: Binding to specific receptors in the body to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide: can be compared to other compounds with similar structures:
N-(4-fluorophenyl)cyclopropylamine: Lacks the cyclopentanecarboxamide group, potentially altering its biological activity.
Cyclopentanecarboxamide derivatives: Variations in the substituents on the cyclopentane ring can lead to different pharmacological properties.
Fluorophenyl compounds: Other compounds with a fluorophenyl group may share some chemical reactivity but differ in their overall biological effects.
This compound’s unique combination of a cyclopropyl group, fluorophenyl ring, and cyclopentanecarboxamide moiety distinguishes it from other similar compounds, potentially offering unique pharmacological profiles and applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c17-14-7-5-13(6-8-14)16(9-10-16)11-18-15(19)12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFXSLOXKJGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.